![molecular formula C25H21N3O3S B2885302 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-80-6](/img/structure/B2885302.png)
3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a type of pyrimido[4,5-b]quinoline . Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of this compound involves a multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This reaction is catalyzed by trityl chloride (TrCl), which is used due to its advantages such as cheapness and commercially available . The reaction is carried out under neutral and mild conditions in terms of temperature and pressure .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimido[4,5-b]quinoline core . This core is functionalized with a 4-methoxyphenethyl group at the 3-position, a methyl group at the 10-position, and a thiophen-2-yl group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, the synthesis involves a multicomponent cyclization reaction . Various catalysts have been used in the multicomponent synthesis of pyrimido[4,5-b]quinolines .Aplicaciones Científicas De Investigación
C22H18N2O3S C_{22}H_{18}N_{2}O_{3}S C22H18N2O3S
, has several potential applications in scientific research due to its structural complexity and functional groups. Here’s a comprehensive analysis focusing on six unique applications:Green Synthesis in Organic Chemistry
The compound’s synthesis can be achieved through a green mechanochemical approach, which is a cost-effective and environmentally friendly method . This process involves a multicomponent reaction of 1,3-diketones, 6-aminouracil, and aromatic aldehyde, using a ball-mill. Such green syntheses are crucial for sustainable chemistry practices.
Catalysis
It can act as a substrate in multicomponent synthesis reactions catalyzed by carbocationic systems . Trityl chloride, a neutral catalyst, can be used for the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil to prepare pyrimido[4,5-b]quinolines, showcasing its role in facilitating organic transformations.
Medicinal Chemistry
Pyrimido[4,5-b]quinolines, the class of compounds to which our compound belongs, exhibit a range of biological activities. They have been studied for their antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties . This makes them valuable for drug discovery and pharmaceutical research.
Photodynamic Therapy
Compounds with quinoline structures have been investigated for their use in photodynamic therapy (PDT) as photosensitizers . The compound’s ability to generate reactive oxygen species upon light activation can be utilized to target and destroy cancer cells.
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential uses in medicinal chemistry. Additionally, the development of more efficient and environmentally friendly synthesis methods for this and related compounds could be a focus of future research .
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27-19-7-4-3-6-18(19)22(29)21-24(27)26-23(20-8-5-15-32-20)28(25(21)30)14-13-16-9-11-17(31-2)12-10-16/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWUSSKCRFEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2885226.png)

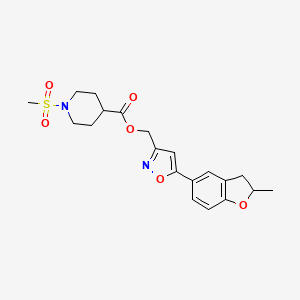
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)
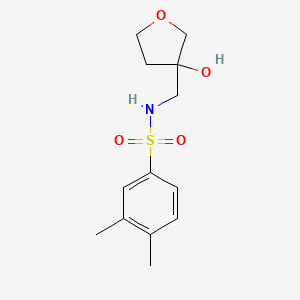
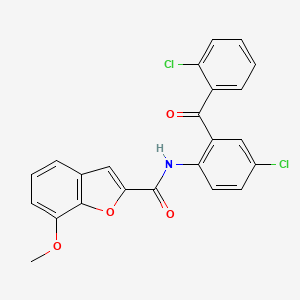
![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)
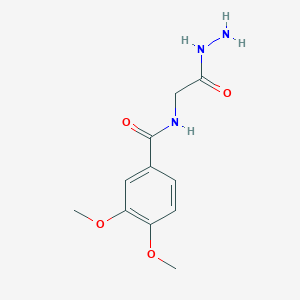
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)

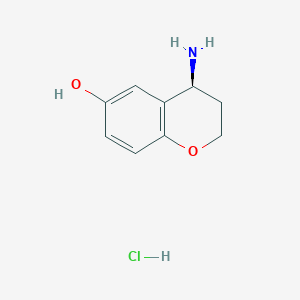
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2885240.png)
![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)